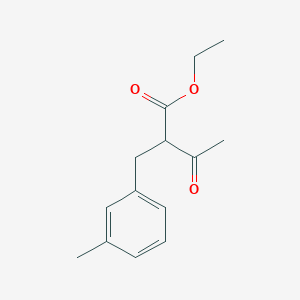

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a compound that can be synthesized through various chemical reactions, including the Knoevenagel condensation reaction. This compound is related to a family of ethyl 3-oxobutanoates, which are versatile intermediates in organic synthesis, used to create a wide array of chemical structures, including heterocycles and other functionalized molecules .

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate often involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. This reaction typically uses aldehydes or ketones with active methylene compounds in the presence of a base. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized using this method with the respective substituted benzaldehydes and ethyl acetoacetate . Additionally, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was prepared via reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

Ethyl 3-oxobutanoates can undergo various chemical reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used to synthesize trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Moreover, ethyl 2-[alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates can be obtained through three-component condensation and can further react with hydrazine hydrate to yield pyrazol-3-ones . These reactions demonstrate the versatility and reactivity of ethyl 3-oxobutanoate derivatives in synthesizing a diverse range of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-methylbenzyl)-3-oxobutanoate and its derivatives are influenced by their molecular structure. The presence of substituents on the benzylidene moiety can affect the compound's antimicrobial and antioxidant activities, as seen in the synthesized derivatives . The crystalline structure and conformation around the double bond also play a role in the compound's reactivity and interactions with other molecules. For example, the [2+2]photocycloaddition of a related compound in a crystalline state is influenced by weak intermolecular interactions, such as CH/π interactions .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, has been synthesized through Knoevenagel condensation reactions. This process involves catalytic amounts of piperidine and trifluoroacetic acid. The molecular structure of the synthesized compound is characterized by NMR, Mass spectra, and X-ray diffraction studies, revealing its crystallization in the triclinic p-1 space group (Kariyappa et al., 2016).

Chemical Synthesis Variability

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines (Honey et al., 2012).

Antimicrobial Activities

Compounds similar to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, have been synthesized and evaluated for their antimicrobial activities. These compounds, developed through Knoevenagel condensation reactions, have been assessed for their antifungal and antimicrobial susceptibilities, demonstrating significant biological activity (Kumar et al., 2016).

Biocatalytic Reductions

Ethyl 2-methyl 3-oxobutanoate, closely related to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, has been subjected to asymmetric reductions by fungi, leading to the creation of corresponding alcohols with significant enantiomeric excess. This research highlights the potential of biocatalysis in creating stereochemically complex molecules (Iwamoto et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXWHJPXZMGDDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902151 |

Source

|

| Record name | NoName_1368 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)

![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)